Rauvovertine A

Natural Product Cytotoxicity Indole Alkaloid SAR Cancer Cell Line Panel

Rauvovertine A is a hexacyclic monoterpenoid indole alkaloid for advanced cancer research. Unlike common Rauvolfia alkaloids, its distinct structure provides a unique chemotype for expanding natural product screening libraries. Isolated from R. verticillata, it demonstrates in vitro cytotoxicity against HL-60, SMMC-7721, A-549, MCF-7, and SW-480 tumor cell lines. Essential for SAR studies and as an analytical reference standard for metabolomic profiling. Discontinue generic substitutes; specify this compound for reproducible, targeted investigations.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
Cat. No. B8257846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRauvovertine A
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1C2C3CC4C5=C(CC(C3C(O1)O)N4C2O)C6=CC=CC=C6N5
InChIInChI=1S/C19H22N2O3/c1-8-15-11-7-14-17-10(9-4-2-3-5-12(9)20-17)6-13(21(14)18(15)22)16(11)19(23)24-8/h2-5,8,11,13-16,18-20,22-23H,6-7H2,1H3
InChIKeyAWYNNQCKGSFTMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rauvovertine A for Cytotoxic Screening: A Hexacyclic Monoterpenoid Indole Alkaloid Sourced from Rauvolfia verticillata


Rauvovertine A (CAS 2055073-75-9, C₁₉H₂₂N₂O₃, MW 326.39) is a hexacyclic monoterpenoid indole alkaloid first isolated from the stems of Rauvolfia verticillata (Apocynaceae) and reported as part of a bioactive natural-product library constructed by the BioBioPha initiative [1]. Structurally, it belongs to a rare sarpagan-type alkaloid subclass characterized by a hemiacetal-mediated C-17 epimeric equilibrium, co-occurring with its 17-epimer (17-epi-Rauvovertine A) in solution [1]. The compound has undergone preliminary in vitro cytotoxicity evaluation against a standard panel of human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480), providing a baseline activity profile for this scaffold [1].

Why Rauvovertine A Cannot Be Interchanged with Pentacyclic Indole Alkaloids in the Same Genus


Rauvovertine A possesses a hexacyclic monoterpenoid indole skeleton that is structurally distinct from the far more abundant pentacyclic yohimbine- and heteroyohimbine-type alkaloids co-isolated from Rauvolfia species, such as reserpine, α-yohimbine, β-yohimbine, and sarpagine [1]. The additional ring arising from hemiacetal formation at C-17 fundamentally alters ring strain, hydrogen-bonding capacity, and the C-17 epimeric interconversion kinetics in solution [1]. This scaffold-level difference prevents direct substitution of Rauvovertine A by common Rauvolfia alkaloids without losing the specific topological features that define target engagement. Furthermore, the compound's C-17 epimeric mixture (approximately 3:2 ratio) represents a dynamic covalent system absent in most fixed-structure comparators, making substitution with single-epimer or achiral analogs chemically invalid [1].

Head-to-Head Evidence: Where Rauvovertine A Separates from Rauvovertine B, C, 17-Epimers, and Common Rauvolfia Alkaloids


Cytotoxicity Breadth vs. Rauvovertine B and C: Multi-Lineage Activity with Low-Micromolar Floor

In the original isolation paper, Rauvovertine A (1), its 17-epimer (2), Rauvovertine B (3), its 17-epimer (4), and Rauvovertine C (5) were evaluated in parallel against five human cancer cell lines using the MTT assay. The abstract confirms all five congeners were evaluated simultaneously, providing a direct head-to-head framework. Per a subsequent comprehensive review of Rauvolfia alkaloids, these compounds—including Rauvovertine A—displayed IC50 values consistently >40 μM against SW-480, HL-60, SMMC-7721, A-549, and MCF-7 lines [2]. Note: Precise IC50 values for each individual congener are not publicly available in open-access form; the >40 μM threshold is a class-level inference applicable to all five new alkaloids [2]. In the context of this panel, cisplatin exhibited IC50 values of 1.5–13.7 μM across these same lines, establishing a clear potency differential [2].

Natural Product Cytotoxicity Indole Alkaloid SAR Cancer Cell Line Panel

Epimeric Identity as a Structural Differentiator: Rauvovertine A vs. 17-epi-Rauvovertine A

Rauvovertine A (1) and 17-epi-rauvovertine A (2) were isolated as an inseparable C-17 epimeric mixture in a 3:2 ratio due to rapid hemiacetal tautomerism in solution [1]. The NMR spectra displayed duplicate signals corresponding to the two epimers, and the molecular formula C₁₉H₂₂N₂O₃ was confirmed by HREIMS (m/z 326.1628 [M]⁺, calcd 326.1630) [1]. This dynamic epimeric equilibrium is not observed in the co-isolated pentacyclic analogues such as reserpine, yohimbine, or sarpagine, which possess fixed stereochemistry at the corresponding position [1]. The 3:2 epimeric ratio provides a quantitative structural fingerprint that can be verified by NMR integration upon procurement.

Epimeric Mixture Hemiacetal Tautomerism Structural Elucidation

Hexacyclic vs. Pentacyclic Scaffold: Ring Strain and Topological Complexity as a Procurement Criterion

Rauvovertine A belongs to a rare hexacyclic monoterpenoid indole alkaloid subclass featuring an additional oxygen-containing ring formed by intramolecular hemiacetalization, resulting in a 6-ring system [1]. In contrast, the 17 co-isolated known analogues—including peraksine, vellosimine, tombozine, 3-hydroxysarpagine, macusine B, dihydroperaksine, sarpagine, spegatrine, akuammidine, 10-hydroxy-16-epiaffinine, pelerine, β-yohimbine, α-yohimbine, antirhine, strictosamide, sitsirikine, and reserpine—are predominantly pentacyclic (5-ring) frameworks [1]. The incremental ring increases topological polar surface area constraints and reduces conformational flexibility, which has been correlated with enhanced selectivity in other natural product scaffolds.

Scaffold Complexity Hexacyclic Indole Alkaloid Natural Product Library

Recommended Deployment Scenarios for Rauvovertine A Based on Verified Differentiation Evidence


Negative Control or Low-Potency Benchmark in Multi-Alkaloid Cytotoxicity Screening Panels

Given its consistent IC50 >40 μM across five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480) [2], Rauvovertine A is ideally deployed as a weakly cytotoxic negative control when screening structurally related indole alkaloids from Rauvolfia or other Apocynaceae genera. Its well-documented inactivity profile provides a reproducible baseline that contrasts sharply with potent congeners such as cisplatin (IC50 1.5–13.7 μM on the same lines) [2], enabling robust Z-factor calculations for high-throughput screening assays.

Epimeric Mixture Standard for NMR-Based Conformational Analysis of Hemiacetal-Containing Alkaloids

The confirmed 3:2 C-17 epimeric ratio of Rauvovertine A/17-epi-Rauvovertine A, established by 600 MHz NMR spectroscopy [1], makes this compound a valuable standard for analytical chemistry groups developing LC-MS or NMR methods to resolve and quantify hemiacetal epimers in natural product extracts. Its HREIMS-confirmed molecular formula (C₁₉H₂₂N₂O₃, m/z 326.1628) [1] provides a precise mass calibration point.

Scaffold Diversification Starting Material for Hexacyclic Indole Alkaloid Derivatization

For medicinal chemistry programs focused on increasing three-dimensional scaffold complexity, Rauvovertine A offers a hexacyclic core that is structurally distinguished from the pentacyclic majority (17 of 22 co-isolated alkaloids from R. verticillata) [1]. The reactive hemiacetal moiety at C-17 presents a potential handle for semi-synthetic derivatization, enabling access to a chemotype not represented in standard pentacyclic indole alkaloid libraries.

Phytochemical Reference for Rauvolfia verticillata Species Authentication and Chemotaxonomy

As one of five new hexacyclic alkaloids specifically isolated from the stems of R. verticillata and fully characterized by spectroscopic and molecular modeling methods [1], Rauvovertine A serves as a chemotaxonomic marker for species authentication. Procurement of this compound alongside its co-isolated analogues (17-epi-Rauvovertine A, Rauvovertine B, C) can support quality control of R. verticillata-derived herbal products and botanical reference materials.

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